Product packaging for HyNic-PEG2-DBCO(Cat. No.:)

HyNic-PEG2-DBCO

Cat. No.: B8115956
M. Wt: 610.7 g/mol
InChI Key: KOJXDHRRFSOTLE-UHFFFAOYSA-N
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Description

Contextualization within Bioorthogonal Chemistry Principles

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.net These reactions must be highly selective, proceed rapidly under physiological conditions (aqueous environment, neutral pH, 37°C), and produce non-toxic byproducts. interchim.frcreativepegworks.combionordika.fi HyNic-PEG2-DBCO is a prime example of a reagent designed for bioorthogonal applications, leveraging two distinct bioorthogonal reaction handles.

The DBCO moiety participates in the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction. interchim.frcreativepegworks.comlicor.combiotium.comacs.org This reaction involves the cycloaddition between a strained alkyne (like DBCO) and an azide (B81097), forming a stable triazole ring. interchim.frcreativepegworks.com A key advantage of SPAAC is that it does not require a cytotoxic metal catalyst like copper, making it suitable for reactions in live cells and organisms. interchim.frbionordika.filicor.combiotium.com The DBCO group is particularly reactive towards azides and shows minimal reactivity with functional groups commonly found in biological systems, such as amines, hydroxyls, and thiols. interchim.frlicor.comconju-probe.comconju-probe.com

The HyNic group, an aromatic hydrazine (B178648), reacts selectively with activated aldehydes or ketones, typically 4-formylbenzamide (B2918280) (4FB) modified molecules, to form a stable bis-aryl hydrazone bond. interchim.fraxispharm.com This reaction is also considered bioorthogonal and can be carried out efficiently under mild conditions. interchim.fraxispharm.comkcl.ac.uk The stability of the resulting hydrazone bond is attributed to the aromatic nature of both the hydrazine and aldehyde components. interchim.fr

By possessing both a DBCO group for copper-free click chemistry with azides and a HyNic group for hydrazone formation with aldehydes, this compound allows for the sequential or simultaneous conjugation of two different molecules to a single linker through orthogonal bioorthogonal reactions.

Rationale for Heterobifunctional Linker Architecture in Research Applications

The heterobifunctional nature of this compound, featuring two distinct reactive groups (HyNic and DBCO) separated by a PEG2 spacer, provides significant advantages in various research applications, particularly in bioconjugation.

Orthogonal Reactivity: The presence of two mutually exclusive reactive groups allows for controlled, step-wise conjugation. One molecule can be attached via the HyNic group (e.g., to an aldehyde-modified biomolecule), and subsequently, a second molecule can be attached via the DBCO group (e.g., to an azide-modified entity), or vice versa. This orthogonal reactivity minimizes unwanted side reactions and allows for the creation of well-defined conjugates with precise stoichiometry and architecture.

PEG Spacer Properties: The PEG2 linker, composed of two ethylene (B1197577) glycol units, provides several beneficial properties. PEG chains are highly soluble in aqueous solutions, which enhances the solubility of the resulting conjugates, particularly when dealing with hydrophobic molecules. axispharm.comaxispharm.comaxispharm.combroadpharm.comchempep.comcreative-biolabs.comapexbt.combroadpharm.combroadpharm.com The PEG spacer also adds flexibility to the linker, which can reduce steric hindrance between the conjugated molecules and improve their biological activity. axispharm.comchempep.comcreative-biolabs.com Furthermore, PEGylation is known to reduce non-specific binding and minimize immunogenicity of conjugated biomolecules, although anti-PEG antibodies have been documented. axispharm.combroadpharm.comchempep.comcreative-biolabs.com The PEG2 length provides a specific distance between the two reactive ends, which can be crucial for optimizing the function of the final conjugate, such as in the design of PROTACs where the spatial arrangement of the ligands is critical for effective target protein degradation. medchemexpress.comnordicbiosite.com

Versatility in Bioconjugation: The combination of HyNic and DBCO functionalities, coupled with the PEG spacer, makes this compound a versatile tool for creating diverse bioconjugates. It can be used to link peptides, proteins, nucleotides, carbohydrates, and small molecules to various probes, surfaces, or other biomolecules. axispharm.com Applications include the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery, protein labeling for imaging or functional studies, and the immobilization of biomolecules onto solid supports for biosensors or assays. bionordika.fiaxispharm.com

Research findings highlight the successful application of linkers incorporating HyNic, PEG, and DBCO moieties in creating stable and functional conjugates for various purposes. For example, related linkers have been explored in the synthesis of PROTACs and for labeling peptides and antibodies for imaging and therapeutic applications. medchemexpress.comnordicbiosite.comscience.gov The efficiency and specificity of the HyNic-aldehyde and DBCO-azide reactions in aqueous environments and under mild conditions are key factors contributing to the utility of such heterobifunctional linkers in chemical biology and bioconjugation. interchim.frcreativepegworks.comaxispharm.com

Here is a table summarizing key information about this compound:

PropertyValueSource
Chemical NameThis compound medchemexpress.com
CAS Number2741281-12-7 axispharm.commedchemexpress.com
Molecular FormulaC₃₄H₃₈N₆O₅ axispharm.commedchemexpress.com
Molecular Weight610.70 g/mol axispharm.comaxispharm.commedchemexpress.com
Reactive GroupsHyNic (Hydrazinonicotinamide), DBCO (Dibenzocyclooctyne) axispharm.comaxispharm.comaxispharm.com
LinkerPEG2 (Polyethylene Glycol with 2 ethylene glycol units) axispharm.comaxispharm.comaxispharm.com
Reactivity (HyNic)Reacts with aldehydes and ketones to form hydrazones. Specifically with 4FB to form stable bis-aryl hydrazones. interchim.fraxispharm.comkcl.ac.ukaxispharm.com
Reactivity (DBCO)Reacts with azides via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frcreativepegworks.comlicor.combiotium.comacs.orgconju-probe.comconju-probe.comaxispharm.comaxispharm.com
SolubilityEnhanced water solubility due to PEG linker. axispharm.comaxispharm.comaxispharm.combroadpharm.comchempep.comcreative-biolabs.comapexbt.combroadpharm.combroadpharm.com
ApplicationsBioconjugation, PROTAC synthesis, protein labeling, surface modification. medchemexpress.comnordicbiosite.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N6O5 B8115956 HyNic-PEG2-DBCO

Properties

IUPAC Name

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N6O5/c1-25(2)38-39-31-14-13-28(23-37-31)34(43)36-18-20-45-22-21-44-19-16-32(41)35-17-15-33(42)40-24-29-9-4-3-7-26(29)11-12-27-8-5-6-10-30(27)40/h3-10,13-14,23H,15-22,24H2,1-2H3,(H,35,41)(H,36,43)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJXDHRRFSOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Bioconjugation Reactions Facilitated by Hynic Peg2 Dbco

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the DBCO Moiety

The DBCO group is a strained cyclooctyne (B158145) derivative that reacts readily with azide-functionalized molecules via a [3+2] cycloaddition reaction. This reaction is "copper-free click chemistry," a significant advantage in biological applications as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry nih.govinterchim.frbiochempeg.com. The inherent strain in the eight-membered ring of DBCO provides the activation energy required for the reaction to occur spontaneously under mild conditions interchim.frbldpharm.comacs.org.

Kinetic Analyses of Azide (B81097) Reactivity under Biological Conditions

SPAAC reactions involving DBCO derivatives and azides typically exhibit second-order rate constants. Studies have shown that these rate constants are generally in the range of 1–2 M−1 s−1 for many DBCO derivatives with azide groups mdpi.com. However, the reaction rate can be influenced by various factors, including the specific structure of the cyclooctyne and the azide, as well as the reaction medium. For instance, the reactivity of DBCO can be affected by steric hindrance near the alkyne group nih.gov. While typical SPAAC rates are suitable for many applications, faster bioorthogonal reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) exist, with rate constants significantly higher, in the range of 104–105 M−1 s−1 mdpi.comnih.gov. Despite this, SPAAC with DBCO remains a valuable tool due to its biocompatibility and the stability of the resulting triazole linkage.

Research has investigated SPAAC kinetics in complex biological media, such as human plasma, demonstrating that the reaction can proceed efficiently in these environments mdpi.com. The reaction rate can also be influenced by the concentration of reactants and the reaction time snmjournals.org.

Chemoselectivity and Orthogonality in Complex Biological Milieus

A key advantage of the SPAAC reaction with DBCO is its high chemoselectivity and bioorthogonality. The DBCO moiety reacts specifically with azide groups and generally does not react with or interfere with other functional groups commonly found in biological systems, such as amines, thiols, carboxylic acids, or hydroxyls rsc.orginterchim.frbiochempeg.comconju-probe.com. This specificity is crucial for selectively labeling target biomolecules within complex biological mixtures or live cells without undesired side reactions papyrusbio.comnih.govinterchim.fr.

The bioorthogonality of the DBCO-azide reaction has been demonstrated in various biological applications, including the labeling of biomolecules in cultured cells, live zebrafish, and mice biochempeg.com. This allows for precise modification and tracking of specific biomolecules in their native environment rsc.orgbiochempeg.com.

Hydrazone Ligation with the HyNic Moiety

The HyNic (6-hydrazinonicotinamide) moiety contains an aromatic hydrazine (B178648) functional group that reacts with aldehydes and ketones to form a stable hydrazone bond axispharm.cominterchim.frnih.gov. This reaction is a form of imine ligation and is also utilized in bioconjugation strategies nih.gov.

Reaction Kinetics with Aldehyde and Ketone Functional Groups

Hydrazone formation involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of water researchgate.net. The kinetics of hydrazone ligation are influenced by several factors, including the pH of the reaction medium and the nature of the carbonyl compound (aldehyde or ketone) nih.govnih.gov. Aldehydes are generally more reactive than ketones due to lower steric hindrance nih.gov.

The reaction rate for hydrazone formation can be significantly accelerated under general acid catalysis nih.gov. While the reaction is typically performed at slightly acidic to neutral pH for bioconjugation to minimize hydrolysis and maintain protein integrity, the optimal pH for the condensation step can be lower nih.govuni-muenchen.de. The presence of catalysts, such as aniline (B41778) or arginine, can also enhance the reaction rate at neutral pH nih.govnih.govscience.govchemrxiv.org. Rate constants for hydrazone formation with aromatic aldehydes and aromatic hydrazines like HyNic can be in the range of 101–103 M−1s−1, which are faster than some other chemoselective ligation chemistries nih.gov.

Table 1: Representative Hydrazone Ligation Kinetics

Carbonyl Partner (Example)Hydrazine Partner (Example)Conditions (pH, Catalyst)Rate Constant (M−1s−1)Reference
Benzaldehyde6-hydrazinopyridyl-peptideDilute conditions (pH not specified, no catalyst)3.0 ± 0.3 nih.gov
Benzaldehyde6-hydrazinopyridyl-peptideDilute conditions (pH not specified, 10 mM aniline)Full conversion within minutes nih.gov
Various Aldehydes/KetonesPhenylhydrazinespH 7.4 buffer2–20 (for fastest combinations with neighboring acid/base groups) researchgate.net

Equilibrium and Reversibility of Hydrazone Bond Formation

Hydrazone bond formation is a reversible reaction, and the stability of the resulting hydrazone conjugate is dependent on factors such as pH, temperature, and the structure of the carbonyl and hydrazine components nih.govchemrxiv.org. While reversible, hydrazone bonds formed with aromatic hydrazines like HyNic and aromatic aldehydes are generally more stable to hydrolysis under physiological conditions compared to those formed from aliphatic counterparts interchim.frnih.gov.

The equilibrium constant (Keq) for hydrazone formation can vary, typically in the range of 104–106 M−1 nih.gov. The reversibility of hydrazone formation can be exploited in applications like dynamic combinatorial chemistry uni-muenchen.denih.govchemrxiv.org. However, for stable bioconjugates, conditions are typically chosen to favor product formation and minimize hydrolysis interchim.frnih.gov. The stability of the hydrazone bond can be influenced by structural modifications; for example, hydrazones derived from ketones are generally more stable than those from aldehydes nih.gov.

Orthogonal Reactivity and Sequential Bioconjugation Strategies

The presence of two distinct and bioorthogonal reactive groups, HyNic and DBCO, within a single molecule like HyNic-PEG2-DBCO allows for sophisticated bioconjugation strategies. The orthogonality of the SPAAC reaction (DBCO + azide) and the hydrazone ligation (HyNic + aldehyde/ketone) means that these reactions can be performed independently or sequentially on a single biomolecule or between different biomolecules without significant cross-reactivity papyrusbio.comconju-probe.comethz.ch.

This orthogonal reactivity enables the creation of complex architectures, such as site-specific labeling of a protein at two different locations or the conjugation of two different molecules to a single target. For example, a biomolecule modified with an azide can be selectively conjugated to the DBCO moiety of this compound via SPAAC. Subsequently, the HyNic moiety of the conjugate can be reacted with an aldehyde- or ketone-functionalized molecule via hydrazone ligation. This sequential approach allows for precise control over the stoichiometry and location of the conjugated molecules papyrusbio.com.

Alternatively, if a biomolecule is modified with both an azide and an aldehyde/ketone (at different sites), this compound could potentially be used to bridge these two sites, although careful control of reaction conditions and stoichiometry would be required. The PEG2 spacer provides flexibility and can help minimize steric hindrance between the two conjugation sites and the molecules being attached axispharm.comconju-probe.com.

The ability to perform orthogonal reactions is particularly valuable in the development of complex biological tools, such as antibody-drug conjugates (ADCs) or probes for multi-target imaging, where precise control over the attachment of multiple components is essential medchemexpress.com.

Influence of the PEG Spacer on Bioconjugation Efficiency and Steric Hindrance

The polyethylene (B3416737) glycol (PEG) spacer is a crucial component of heterobifunctional linkers like this compound, significantly impacting the efficiency and reducing steric hindrance in bioconjugation reactions. PEG is a biocompatible, synthetic, hydrophilic polyether compound widely used in bioconjugation and drug delivery applications due to its ability to enhance solubility, flexibility, and reduce aggregation thermofisher.comlabinsights.nlaxispharm.com.

In the context of this compound, the PEG2 spacer (containing two ethylene (B1197577) glycol units) serves to distance the reactive HyNic and DBCO moieties from the molecules being conjugated. This spatial separation is vital for minimizing steric hindrance, which can impede the access and reactivity of the functional groups, particularly when conjugating large biomolecules such as proteins or nanoparticles conju-probe.comaxispharm.com. By providing a flexible link, the PEG spacer allows the reactive ends to move more freely, increasing the probability of successful interactions with their respective targets (aldehyde/ketone for HyNic and azide for DBCO) axispharm.com.

Research indicates that the length of the PEG spacer can substantially affect bioconjugation efficiency and the biological activity of the resulting conjugates acs.orgmdpi.comdovepress.com. While this compound specifically utilizes a PEG2 spacer, studies on other PEGylated systems highlight general principles regarding PEG length. For instance, in antibody-based nanocarrier targeting, PEG linker length influenced interactions with cell receptors and cellular uptake mdpi.com. One study showed that shorter PEG constructs (2–3 kDa) resulted in stronger interactions with dendritic cells compared to longer ones (6–20 kDa), although another demonstrated higher particle uptake with a 5 kDa PEG linker mdpi.com. Similarly, research on folate-conjugated liposomes found that increasing PEG linker length up to 10 kDa significantly increased tumor accumulation in vivo, despite showing no significant difference in cellular uptake efficiency in vitro across different PEG lengths (2 kDa, 5 kDa, and 10 kDa) dovepress.com. These findings suggest that the optimal PEG length can be highly dependent on the specific application and the nature of the molecules being conjugated and their biological targets.

The hydrophilic nature of the PEG spacer also contributes to enhanced solubility of the linker and the resulting bioconjugate in aqueous media, which is particularly beneficial when working with biomolecules thermofisher.comaxispharm.comaxispharm.com. Improved solubility helps prevent aggregation of the conjugated species, ensuring that the reactive groups remain accessible for conjugation and that the final product maintains its desired properties thermofisher.comaxispharm.comconju-probe.com.

While specific detailed research findings and data tables focusing solely on the influence of the PEG2 spacer within the this compound construct on bioconjugation efficiency and steric hindrance were not extensively available in the search results, the general principles derived from studies on other PEGylated linkers and bioconjugation systems with varying PEG lengths are applicable. The PEG2 spacer in this compound is designed to provide a balance between sufficient separation to reduce steric hindrance and maintain flexibility, while its relatively short length compared to larger PEG polymers (e.g., 5-20 kDa) might influence factors like interaction with biological environments and potential immunogenicity, as suggested by broader PEGylation research acs.orgmdpi.com.

The use of a discrete-length PEG spacer, such as the PEG2 in this compound, allows for a defined distance between the conjugated molecules, offering a degree of control over the architecture of the final bioconjugate thermofisher.com. This is in contrast to polydisperse PEG polymers, where the exact length and its impact can be more variable acs.org. The precise influence of the PEG2 length in this compound on the efficiency of the HyNic-aldehyde/ketone and DBCO-azide click reactions, as well as the degree of steric hindrance encountered in specific bioconjugation scenarios, would typically be determined through empirical studies comparing this linker to those with different PEG lengths or non-PEG linkers in the context of the target biomolecules.

Here is a conceptual representation of how PEG linker length can influence bioconjugation efficiency based on general principles observed in PEGylation studies:

PEG Linker Length (Conceptual)Potential Impact on Steric HindrancePotential Impact on Bioconjugation EfficiencyNotes
Short (e.g., PEG2)Reduced compared to no linkerGenerally good, but may be limited by proximity to large moleculesProvides some flexibility and distance.
Medium (e.g., PEG4-PEG12)Further reducedOften optimal for accessibility and solubilityProvides greater flexibility and separation.
Long (e.g., >PEG12)Significantly reducedCan potentially decrease efficiency due to increased flexibility or shieldingMay lead to increased hydrodynamic volume and altered interactions.

Note: This table presents a generalized conceptual trend based on the principles of PEGylation and steric effects. The actual impact of PEG length is highly context-dependent.

The PEG2 spacer in this compound is specifically chosen to leverage the benefits of PEGylation, such as enhanced solubility and reduced aggregation, while providing a suitable distance and flexibility for the HyNic and DBCO click reactions to occur efficiently with their respective partners on target biomolecules, minimizing unproductive interactions caused by steric bulk axispharm.comconju-probe.comaxispharm.com.

Applications of Hynic Peg2 Dbco in Contemporary Chemical Biology Research

Development of Advanced Molecular Probes for Biological Systems

The dual reactivity of HyNic-PEG2-DBCO makes it a valuable tool for creating sophisticated molecular probes for diverse biological applications, including fluorescent imaging and radiopharmaceutical development.

Fluorescent Labeling of Biomolecules and Cellular Components

Fluorescent labeling is a fundamental technique in chemical biology for visualizing and tracking biomolecules and cellular structures. The DBCO moiety within this compound is particularly well-suited for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comconju-probe.com This bioorthogonal reaction allows for the rapid and efficient conjugation of the linker to azide-modified biomolecules, such as proteins, nucleic acids, or lipids, under mild physiological conditions without the need for a cytotoxic copper catalyst. conju-probe.com By subsequently reacting the HyNic end with an aldehyde or ketone-functionalized fluorescent dye, researchers can site-selectively label target molecules for fluorescence imaging, enabling studies of protein localization, trafficking, and interactions within live cells and organisms. medchemexpress.comaxispharm.comaxispharm.com

Radiopharmaceutical Development and Radiolabeling Strategies

This compound plays a significant role in the development of radiopharmaceuticals, particularly for diagnostic imaging techniques like SPECT and PET. Its heterobifunctional nature allows for the incorporation of radioisotopes using established chemistries.

Technetium-99m (99mTc) is a widely used radioisotope in SPECT imaging due to its favorable nuclear properties. creative-biolabs.com The HyNic group is a well-established bifunctional chelator for 99mTc. nih.govscience.govacs.org Radiolabeling with 99mTc via the HyNic group typically involves the use of co-ligands, such as tricine (B1662993) and ethylenediamine-N,N'-diacetic acid (EDDA), to form stable coordination complexes with the radionuclide. nih.govacs.org By conjugating the HyNic end of this compound to a targeting vector (e.g., a peptide or antibody fragment) and then chelating with 99mTc, researchers can create targeted radiopharmaceuticals for imaging specific tissues or disease markers. Studies have demonstrated the successful radiolabeling of HyNic-conjugated peptides with high radiochemical purity and stability using tricine/EDDA as co-ligands for 99mTc. acs.org

PET imaging requires the use of positron-emitting radioisotopes. The DBCO moiety in this compound is instrumental in constructing PET imaging probes through copper-free click chemistry. This approach often involves a pretargeting strategy where a targeting vector is first modified with an azide (B81097) group and allowed to accumulate at the target site. Subsequently, a small molecule radiolabeled with a positron emitter (e.g., 18F, 64Cu, 68Ga, 89Zr) via a DBCO-containing prosthetic group is injected and rapidly reacts with the pre-targeted azide-modified vector. nih.govhycultec.de Alternatively, the this compound linker can be used to attach a DBCO-functionalized targeting vector to an azide-modified radiolabeled prosthetic group. The efficient and bioorthogonal nature of the DBCO-azide click reaction allows for fast and specific labeling in vivo, minimizing background signal from non-reacted radiotracer. conju-probe.com This strategy has been explored for developing PET probes targeting various biological markers. nih.gov

Technetium-99m (99mTc) Chelation and Conjugation via HyNic

Engineering of Biotherapeutic Conjugates for Targeted Approaches

This compound is also valuable in the engineering of biotherapeutic conjugates, particularly in the field of Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs) Synthesis and Protein Degradation Induction

This compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comhycultec.denordicbiosite.com PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. sigmaaldrich.comguidetopharmacology.orgaxispharm.comnih.gov A typical PROTAC molecule consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two ligands. sigmaaldrich.comnih.gov

In PROTAC synthesis, this compound can be used to connect a POI-binding ligand modified with an aldehyde or ketone (for reaction with the HyNic group) and an E3 ligase-binding ligand modified with an azide (for reaction with the DBCO group). This allows for the modular assembly of PROTAC molecules. The resulting PROTAC brings the target protein into close proximity with the E3 ligase, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome. sigmaaldrich.comguidetopharmacology.orgnih.govgoogle.com

The PEG2 spacer in this compound contributes to the linker's flexibility and solubility, which are important factors influencing the ability of the PROTAC to form a productive ternary complex between the POI and the E3 ligase. nih.gov While the specific degradation efficiency can vary depending on the target protein, E3 ligase, and the design of the ligands, linkers like this compound provide a flexible platform for exploring different PROTAC architectures.

Functionalization of Biomaterials and Surfaces

The ability of this compound to react with different functional groups makes it valuable for modifying the surfaces of biomaterials and other solid supports. Surface functionalization is crucial for tailoring the interactions between materials and biological systems, which is essential for applications ranging from biosensors to drug delivery systems. nih.gov

Surface Immobilization of Biomolecules for Biosensor Development

This compound can be used to immobilize biomolecules onto solid surfaces for the development of biosensors and microarray platforms. axispharm.com By incorporating either the HyNic or DBCO moiety onto a surface, biomolecules containing the complementary reactive group (aldehyde/ketone for HyNic, azide for DBCO) can be covalently attached. axispharm.combiochempeg.comconju-probe.com

The covalent linkage ensures stable immobilization of the biomolecules, which is critical for the long-term performance and reliability of biosensors. nih.gov The PEGylated nature of this compound helps to minimize non-specific binding of other biological components to the surface, thereby improving the sensitivity and specificity of the biosensor. This approach allows researchers to create surfaces with precisely oriented and stably attached biomolecules for detecting specific analytes.

Modification of Nanoparticles and Liposomes for Enhanced Biological Interactions

Modification of nanoparticles and liposomes with this compound can enhance their interactions with biological systems, particularly for targeted drug delivery and imaging applications. nih.gov By conjugating this compound to the surface of nanoparticles or liposomes, these carriers can be equipped with reactive handles (HyNic and DBCO) for subsequent attachment of targeting ligands or imaging agents. axispharm.com

For instance, nanoparticles modified with this compound can be conjugated with azide-functionalized targeting ligands (e.g., antibodies, peptides, or small molecules) via SPAAC. conju-probe.comacs.org Alternatively, if the nanoparticle or liposome (B1194612) surface presents aldehyde or ketone groups, biomolecules modified with azides could be attached using the DBCO handle, and other molecules with aldehyde/ketone could be attached using the HyNic handle. This allows for the creation of targeted delivery systems that can selectively bind to specific cells or tissues. nih.govaxispharm.com The PEG spacer also contributes to the stealth properties of nanoparticles and liposomes, increasing their circulation time in the bloodstream and reducing uptake by the reticuloendothelial system.

Construction of Small Molecule Libraries and Chemical Probe Discovery

This compound can be utilized in the construction of small molecule libraries and in the discovery of chemical probes. Its orthogonal reactivity allows for the modular assembly of diverse molecular structures. By preparing libraries of molecules containing either azide or aldehyde/ketone functionalities, these can be reacted with this compound to generate a variety of conjugates.

For example, a library of azide-modified small molecules can be reacted with this compound via SPAAC. The resulting conjugates, now possessing a HyNic group, can then be further reacted with aldehyde or ketone-functionalized molecules or solid supports. This sequential or parallel conjugation strategy enables the rapid generation of combinatorial libraries of small molecules with varying properties and functionalities. Such libraries are valuable resources for high-throughput screening to identify novel chemical probes or lead compounds with desired biological activities. The ability to introduce a PEGylated linker like this compound can also influence the solubility and pharmacokinetic properties of the synthesized molecules, which are important considerations in chemical probe development.

Methodological and Analytical Considerations in Hynic Peg2 Dbco Research

Spectroscopic and Chromatographic Techniques for Conjugate Characterization

Characterization of biomolecules conjugated with HyNic-PEG2-DBCO relies on a combination of spectroscopic and chromatographic methods to confirm successful conjugation, determine the degree of labeling, and assess conjugate purity.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a fundamental technique for monitoring the progress of conjugation reactions and purifying the resulting conjugates. RP-HPLC can separate reactants and products based on their hydrophobicity, allowing for the assessment of reaction completion and the isolation of the desired labeled species from excess reagent and unconjugated biomolecule. For instance, RP-HPLC has been used to monitor reactions and purify RNA conjugates involving DBCO-NHS esters. google.com The stability and radiochemical purity of HYNIC-labeled peptides have also been monitored using HPLC. science.gov

Mass Spectrometry (MS), such as MALDI-TOF MS, is crucial for determining the molecular weight of the conjugate, which provides direct evidence of successful labeling and the stoichiometry of the reaction. Changes in mass corresponding to the addition of the this compound linker (or the portion of it that reacts) to the biomolecule can be observed. MALDI-TOF mass spectrometry has been employed to analyze antibody conjugates, confirming the attachment of linkers. researchgate.net

Spectroscopic methods, particularly UV/Vis spectroscopy, can be used to quantify the amount of incorporated linker if the linker or the conjugated biomolecule has a distinct absorbance in the UV/Vis range. For example, the efficiency of conjugation reactions involving DBCO groups can be determined by measuring the absorbance of the protein at 280 nm and the absorbance of the DBCO group at its excitation maximum, often around 309 nm. thermofisher.com UV spectra have also been used in the analysis of purified peptides. science.gov

Other techniques like SDS-PAGE, potentially combined with methods to visualize the labeled product (e.g., fluorescence if a fluorescent tag is incorporated), can provide information on the size and purity of protein conjugates. Denaturing SDS-PAGE analysis has been used alongside mass spectrometry to assess antibody conjugates. researchgate.net

Suppliers of this compound and related linkers often provide quality control data including NMR spectra (e.g., 1H NMR) and SDS sheets, which are essential for verifying the identity and purity of the starting material. broadpharm.combroadpharm.combroadpharm.combroadpharm.com

Optimization of Reaction Parameters for Diverse Biomolecule Conjugation

Efficient conjugation of this compound to various biomolecules requires careful optimization of reaction parameters. The linker offers two distinct reaction handles, HyNic and DBCO, allowing for flexibility in conjugation strategies.

The HyNic group reacts with aldehydes or ketones to form a stable hydrazone bond. This reaction is typically carried out under mild conditions. axispharm.comaxispharm.com Optimization for this step involves controlling pH, reaction time, temperature, and the molar ratio of the HyNic-activated linker to the aldehyde/ketone-modified biomolecule.

The DBCO group undergoes copper-free SPAAC with azide-functionalized molecules. This reaction is known for its bioorthogonality, high efficiency, and fast kinetics, proceeding readily without the need for a cytotoxic copper catalyst, making it suitable for sensitive biomolecules and even in cellular environments. axispharm.comaxispharm.comthermofisher.comconju-probe.com Optimization of the SPAAC reaction typically involves adjusting the molar ratio of the DBCO-labeled component to the azide-labeled component, reaction concentration, temperature (often room temperature or 37°C), and incubation time. thermofisher.com While the reaction is generally fast, increasing incubation time can sometimes improve conjugation efficiency, especially at lower concentrations. thermofisher.com Achieving a high yield and desired stoichiometry requires careful balancing of these factors. Studies have shown that high yields and radiochemical purity can be achieved with optimized click chemistry reactions. science.govacs.org

The PEG2 spacer in this compound influences reaction parameters by enhancing the solubility of the linker and its conjugates in aqueous buffers, which is critical for reactions involving biomolecules. axispharm.comaxispharm.comaxispharm.combroadpharm.com This improved solubility can allow for higher reaction concentrations and potentially faster reaction rates compared to less soluble linkers.

The order of conjugation (which functional group of the linker reacts first) can also be a critical optimization parameter depending on the specific biomolecules being conjugated and the desired final architecture.

Computational Chemistry Approaches for Predicting Reactivity and Conjugate Conformation

While specific computational chemistry studies focused solely on predicting the reactivity or conjugate conformation of this compound were not prominently found in the provided search results, computational methods are generally valuable tools in the design and analysis of bioconjugation strategies and the resulting molecular structures.

Computational chemistry, including molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, can be used to:

Predict Reactivity: Model the electronic structure and reaction pathways of the HyNic-aldehyde/ketone and DBCO-azide reactions to better understand their kinetics and potential side reactions. This can aid in predicting optimal reaction conditions or designing improved linkers.

Evaluate Steric Hindrance: Assess potential steric clashes between the linker and the biomolecule, or between the conjugated biomolecule and its binding partner, which can inform linker design and attachment site selection.

Although direct examples were not retrieved, the principles of computational chemistry are applicable to understanding the behavior of this compound in bioconjugation reactions and predicting the properties of the resulting conjugates, complementing experimental investigations.

Future Perspectives and Emerging Research Trajectories for Hynic Peg2 Dbco

Exploration of Novel Bioorthogonal Reaction Partners

The core utility of HyNic-PEG2-DBCO lies in its bioorthogonal reactivity. The HyNic group is known to react efficiently with carbonyls (aldehydes and ketones) to form hydrazones bioglyco.com. The DBCO moiety is a well-established partner for azide (B81097) groups in copper-free click chemistry, a reaction highly favored for its biocompatibility and fast kinetics in biological systems bioglyco.combioglyco.comconju-probe.comaxispharm.com. Future research trajectories are likely to explore novel reaction partners beyond the canonical azide for the DBCO moiety, potentially involving strained alkenes or other click- handles that offer complementary or enhanced reactivity profiles under specific biological conditions. Similarly, investigations into modified carbonyl or other functional groups that can react with the HyNic moiety with altered kinetics or reversibility could expand its applications. The integration of this compound into systems requiring sequential or orthogonal bioorthogonal conjugations presents a significant research avenue. The established orthogonality between azide-DBCO and tetrazine-TCO reactions, for instance, suggests the potential for incorporating this compound into multi-step labeling or conjugation strategies alongside other bioorthogonal handles medchemexpress.com. Future studies may focus on designing complex molecular architectures or surface modifications utilizing the distinct reactivities of the HyNic and DBCO groups for precise, site-specific labeling or conjugation of multiple biomolecules or materials.

Integration into Multimodal Imaging and Theranostic Platforms

The ability of this compound to conjugate to a variety of biomolecules and materials via its selective reaction handles makes it a valuable linker for the development of multimodal imaging agents and theranostic platforms. The DBCO part, in particular, has been utilized in the development of radiotracers for PET imaging through conjugation with azide-modified targeting vectors or chelators nih.govmdpi.comnih.gov. The HyNic group can also be used to conjugate imaging probes or therapeutic agents to biomolecules or nanoparticles presenting carbonyl groups.

Future research will likely focus on leveraging this compound to construct sophisticated multimodal probes that integrate different imaging modalities (e.g., PET, SPECT, fluorescence, MRI) or combine imaging with therapeutic capabilities (theranostics). For example, one could envision conjugating a targeting ligand to the DBCO end via an azide, while attaching a therapeutic agent or a different imaging probe to the HyNic end via a carbonyl. The PEG2 spacer would contribute to the favorable pharmacokinetic properties and solubility of the resulting constructs axispharm.com. The development of targeted nanocarriers for simultaneous imaging and drug delivery, where this compound serves as a linker to attach targeting ligands, imaging probes, and therapeutic payloads, represents a significant emerging area. Studies have already demonstrated the use of DBCO-modified nanoparticles for targeted delivery and imaging bioglyco.comnih.gov. The inclusion of the HyNic handle provides an additional dimension for attaching diverse functional molecules, enabling the creation of more complex and versatile theranostic systems.

Advancements in Controlled Release and Stimuli-Responsive Systems

The reversible nature of the hydrazone bond formed by the HyNic group with carbonyls presents opportunities for developing controlled release and stimuli-responsive systems. While the DBCO-azide click reaction is generally stable, the hydrazone linkage can be designed to be sensitive to specific stimuli, such as pH changes invivochem.cn. This allows for the potential development of delivery systems where a conjugated cargo is released upon encountering a particular microenvironment, such as the acidic environment of tumors or endosomes invivochem.cnamerigoscientific.commdpi.com.

Future research trajectories may involve incorporating this compound into polymeric nanoparticles, liposomes, or hydrogels that are engineered to respond to various internal or external stimuli, including pH, redox potential, temperature, or light invivochem.cnamerigoscientific.commdpi.comlabsolu.carsc.orgnih.govacs.org. The HyNic moiety could be used to link a therapeutic agent or imaging probe to the carrier material through a cleavable hydrazone bond, while the DBCO group could be used for attaching targeting ligands or other functionalities via stable click chemistry. This dual-reactivity approach allows for the independent optimization of targeting and controlled release mechanisms. Emerging research may focus on fine-tuning the stability and responsiveness of the hydrazone bond by modifying the carbonyl partner or the chemical environment, enabling precise control over the release kinetics of conjugated molecules.

High-Throughput Screening and Combinatorial Chemistry Applications

The efficient and selective reactivity of both the HyNic and DBCO groups, combined with the ease of handling provided by the PEG2 spacer, makes this compound a valuable building block for high-throughput synthesis and combinatorial chemistry applications. These techniques are crucial for the rapid generation and screening of diverse compound libraries in drug discovery and material science rsc.orgthno.orgcijournal.runih.govbenthamscience.comresearchgate.net.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing HyNic-PEG2-DBCO with high purity, and how can common impurities be systematically identified?

  • Methodology :

  • Follow a stepwise protocol: (1) Confirm stoichiometric ratios of HyNic, PEG2, and DBCO precursors using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . (2) Purify via reverse-phase HPLC with UV detection (λ = 280 nm for HyNic/DBCO moieties). (3) Validate purity (>95%) via LC-MS and quantify residual solvents (e.g., DMSO) using gas chromatography .
  • Common impurities : Unreacted DBCO (retention time ~8.2 min) or hydrolyzed HyNic derivatives. Use tandem MS/MS to fragment and identify unexpected peaks .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • Methodology :

  • Primary techniques :
TechniquePurposeKey Parameters
1H^1H-NMRConfirm PEG spacer integrityδ 3.6 ppm (PEG methylene)
MALDI-TOFValidate molecular weightExpected [M+H]+^+: ~800-850 Da
FT-IRTrack functional groups (e.g., DBCO cyclooctyne)Peaks at 2110 cm1^{-1} (C≡C stretch)
  • Secondary validation : X-ray crystallography (if crystalline) or comparative HPLC retention times against commercial standards .

Q. How can researchers optimize conjugation efficiency between this compound and biomolecules (e.g., antibodies)?

  • Methodology :

  • Use a PICO-inspired framework for experimental design:
  • Population : this compound in PBS (pH 7.4).
  • Intervention : Vary molar ratios (1:1 to 1:5, linker:biomolecule).
  • Comparison : Traditional NHS ester conjugation.
  • Outcome : Conjugation efficiency measured via SDS-PAGE or size-exclusion chromatography .
  • Critical factors : Incubation time (4–24 hrs), temperature (4°C vs. 25°C), and azide density on the target biomolecule .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields of this compound conjugation across studies?

  • Methodology :

  • Conduct a systematic variability analysis :
  • Variables to test :
VariableRangeImpact Metric
pH6.0–8.0Conjugate stability (HPLC)
Buffer compositionPBS vs. HEPESHydrolysis rate (kinetic assays)
Storage conditions-20°C vs. 4°CDBCO reactivity (LC-MS)
  • Data reconciliation : Use meta-analysis principles to compare studies, adjusting for unreported variables (e.g., trace metal contamination) .
  • Replication protocol : Publish detailed supplemental methods (per guidelines) to enable cross-lab validation .

Q. How should in vivo studies evaluate this compound conjugate stability and biodistribution while controlling biological variability?

  • Methodology :

  • Experimental design :
  • Population : Murine models (n ≥ 10 per group) with controlled age, weight, and genetic background.
  • Intervention : Administer 64^{64}Cu-labeled conjugates via tail vein.
  • Comparison : Free dye vs. conjugated tracer.
  • Outcome : PET/CT imaging at 1, 24, 48 hrs post-injection; ex vivo organ biodistribution (gamma counting) .
  • Statistical rigor : Use mixed-effects models to account for inter-subject variability and block randomization .

Q. What systematic approaches analyze pH-dependent stability of this compound linkages in complex biological matrices?

  • Methodology :

  • Stepwise protocol :

Accelerated degradation studies : Incubate conjugates in buffers (pH 4.0–8.0) at 37°C. Sample at 0, 12, 24, 48 hrs.

Quantitative analysis : Monitor intact conjugate levels via LC-MS; calculate t90t_{90} (time to 10% degradation).

Mechanistic insight : Use density functional theory (DFT) simulations to model hydrolysis pathways .

  • Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.